Neogambogic acid

Übersicht

Beschreibung

Neo-gambogic acid, also known as gambogenic acid, is a naturally occurring compound found in the resin of Garcinia species, particularly Garcinia hanburyi. This compound has garnered significant attention due to its potent anticancer properties. Neo-gambogic acid is a polyprenylated xanthone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Wissenschaftliche Forschungsanwendungen

Neo-Gambogic Säure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer zur Synthese neuer Verbindungen mit potenziellen therapeutischen Vorteilen verwendet.

Medizin: Untersucht wird ihr Potenzial als Antikrebsmittel, insbesondere bei der Behandlung von Brustkrebs, Lungenkrebs und Glioblastom

5. Wirkmechanismus

Neo-Gambogic Säure entfaltet ihre Wirkung hauptsächlich durch die Induktion von Apoptose in Krebszellen. Sie aktiviert den Fas/FasL-Signalweg, was zur Aktivierung von Caspasen führt, die für den Apoptoseprozess entscheidend sind. Darüber hinaus hemmt Neo-Gambogic Säure den Akt-Signalweg, was zu oxidativem Stress in den Mitochondrien und Zelltod führt . Die Verbindung zielt auch auf Undecaprenyldiphosphatsynthase ab, ein Enzym, das für die Bildung der bakteriellen Zellwand essentiell ist, und zeigt so antibakterielle Eigenschaften .

Ähnliche Verbindungen:

Gambogicsäure: Eine weitere polyprenylierte Xanthone, die in Garcinia-Arten gefunden wird und für ihre Antikrebswirkungen bekannt ist.

Mangostin: Ein Xanthonderivat mit starken antioxidativen und Antikrebsaktivitäten.

Xanthone: Die Stammverbindung vieler biologisch aktiver Derivate, darunter Neo-Gambogic Säure und Mangostin.

Einzigartigkeit: Neo-Gambogic Säure ist aufgrund ihrer dualen Antikrebs- und antibakteriellen Eigenschaften einzigartig. Ihre Fähigkeit, Apoptose über mehrere Signalwege zu induzieren, und ihre Wirksamkeit gegen eine breite Palette von Krebszelllinien machen sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Biochemische Analyse

Biochemical Properties

Neogambogic acid has been found to interact with undecaprenyl diphosphate synthase (UPPS), an essential enzyme required for bacterial cell wall formation . It significantly inhibits the activity of UPPS in a dose-dependent manner . This interaction is characterized by this compound occupying the substrate binding pocket of UPPS, preventing the natural substrates from entering .

Cellular Effects

This compound has been shown to have significant inhibitory activity toward MRSA . It not only effectively inhibits planktonic MRSA strains in vivo and in vitro, but also has strong inhibitory effects on MRSA biofilms formation . In addition, it has been found to suppress the viability and spheroid formation ability of colorectal cancer (CRC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component system . This results in the inhibition of MRSA invasion to the host . Furthermore, it induces apoptosis in human MCF-7 cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its inhibitory effects on MRSA and human MCF-7 cells have been observed in both in vivo and in vitro studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It has been demonstrated that this compound can improve E. faecalis-induced undesirable inflammation in a mouse infection model .

Metabolic Pathways

It has been found to inhibit the activity of UPPS, an enzyme involved in the synthesis of bacterial cell walls .

Transport and Distribution

It has been found to occupy the substrate binding pocket of UPPS, suggesting that it may be transported to the site of this enzyme .

Subcellular Localization

Given its interaction with UPPS, an enzyme located in the bacterial cell membrane, it may be localized to this region in bacterial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of neo-gambogic acid involves several steps, starting from the extraction of the resin from Garcinia species. The resin is then subjected to various purification processes to isolate neo-gambogic acid. The synthetic route typically involves the use of organic solvents and chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of neo-gambogic acid is still in its nascent stages. advancements in biotechnological methods, such as biosynthetic modification, are being explored to enhance the yield and purity of neo-gambogic acid. These methods involve the use of genetically modified microorganisms to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neo-Gambogic Säure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern und die Toxizität zu reduzieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom und Chlor sind häufig.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Neo-Gambogic Säure, die auf ihre verbesserten Antikrebswirkungen und reduzierten Nebenwirkungen untersucht werden .

Wirkmechanismus

Neo-gambogic acid exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Fas/FasL pathway, leading to the activation of caspases, which are crucial for the apoptotic process. Additionally, neo-gambogic acid inhibits the Akt signaling pathway, resulting in mitochondrial oxidative stress and cell death . The compound also targets undecaprenyl diphosphate synthase, an enzyme essential for bacterial cell wall formation, thereby exhibiting antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Gambogic Acid: Another polyprenylated xanthone found in Garcinia species, known for its anticancer properties.

Mangostin: A xanthone derivative with potent antioxidant and anticancer activities.

Uniqueness: Neo-gambogic acid is unique due to its dual anticancer and antibacterial properties. Its ability to induce apoptosis through multiple pathways and its effectiveness against a wide range of cancer cell lines make it a promising candidate for further research and development .

Eigenschaften

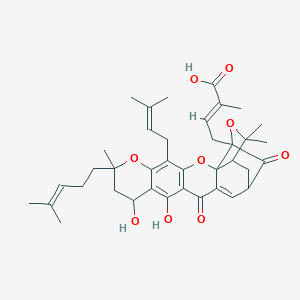

IUPAC Name |

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWFKHVHHINGR-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-31-7 | |

| Record name | Neo-gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.